molecular formula C8H4ClF3N2 B8092192 5-Chloro-7-(trifluoromethyl)imidazo[1,5-a]pyridine

5-Chloro-7-(trifluoromethyl)imidazo[1,5-a]pyridine

Cat. No.: B8092192
M. Wt: 220.58 g/mol
InChI Key: LCOMMPANBJEMLN-UHFFFAOYSA-N
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Description

5-Chloro-7-(trifluoromethyl)imidazo[1,5-a]pyridine is a heterocyclic compound characterized by the presence of both chlorine and trifluoromethyl groups attached to an imidazo[1,5-a]pyridine core. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-7-(trifluoromethyl)imidazo[1,5-a]pyridine typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminopyridine with chloroacetyl chloride, followed by cyclization with trifluoroacetic anhydride. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-7-(trifluoromethyl)imidazo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For instance, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

5-Chloro-7-(trifluoromethyl)imidazo[1,5-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-7-(trifluoromethyl)imidazo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can bind to target proteins, modulating their activity and leading to the desired biological effect .

Comparison with Similar Compounds

  • 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
  • 5-Fluoro-7-(trifluoromethyl)imidazo[1,5-a]pyridine
  • 5-Bromo-7-(trifluoromethyl)imidazo[1,5-a]pyridine

Comparison: Compared to its analogs, 5-Chloro-7-(trifluoromethyl)imidazo[1,5-a]pyridine is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound in various applications .

Properties

IUPAC Name

5-chloro-7-(trifluoromethyl)imidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2/c9-7-2-5(8(10,11)12)1-6-3-13-4-14(6)7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOMMPANBJEMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N2C1=CN=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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